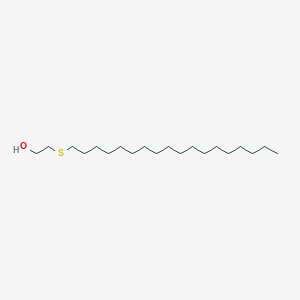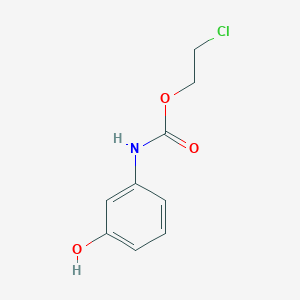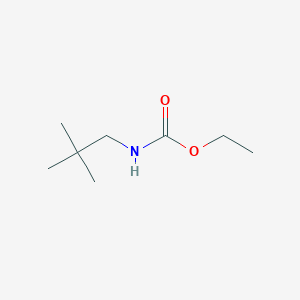
ethyl N-(2,2-dimethylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C8H17NO2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an ethyl group and a 2,2-dimethylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
Ethyl N-(2,2-dimethylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{2,2-dimethylpropylamine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
化学反应分析
Types of Reactions
Ethyl N-(2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-dimethylpropylamine and ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,2-dimethylpropylamine and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various substituted carbamate derivatives.
科学研究应用
Ethyl N-(2,2-dimethylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.
Industry: Used in the production of polymers and other materials where carbamate groups are required for specific properties.
作用机制
The mechanism by which ethyl N-(2,2-dimethylpropyl)carbamate exerts its effects involves the interaction of the carbamate group with specific molecular targets. For example, in enzyme inhibition studies, the carbamate group can form a covalent bond with the active site of an enzyme, thereby inhibiting its activity. This interaction can be used to study the enzyme’s function and to develop inhibitors for therapeutic purposes.
相似化合物的比较
Ethyl N-(2,2-dimethylpropyl)carbamate can be compared with other carbamate derivatives such as methyl carbamate, ethyl carbamate, and tert-butyl carbamate. While all these compounds share the carbamate functional group, their reactivity and applications can differ significantly due to variations in their alkyl groups.
Methyl carbamate: Smaller and more volatile, used in different industrial applications.
Ethyl carbamate: Known for its presence in fermented foods and beverages, with implications for food safety.
Tert-butyl carbamate: Bulkier, often used as a protecting group in organic synthesis.
This compound is unique due to its specific alkyl group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
80874-69-7 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
ethyl N-(2,2-dimethylpropyl)carbamate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)9-6-8(2,3)4/h5-6H2,1-4H3,(H,9,10) |
InChI 键 |
KHDNGQNGPLGYNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


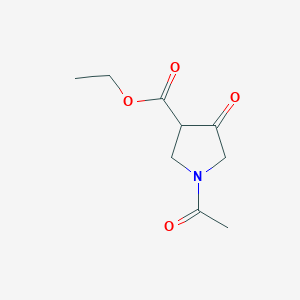
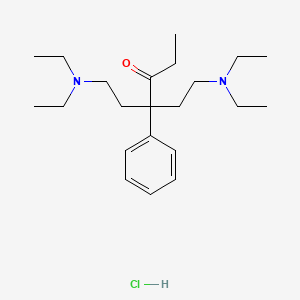
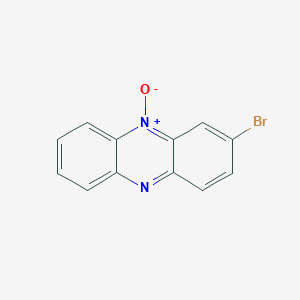
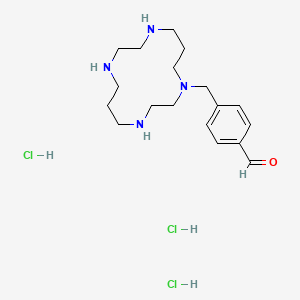
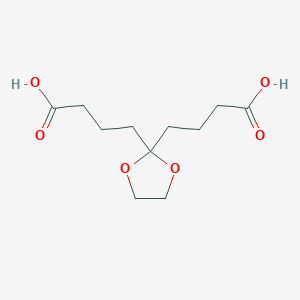
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
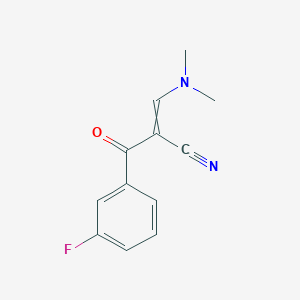
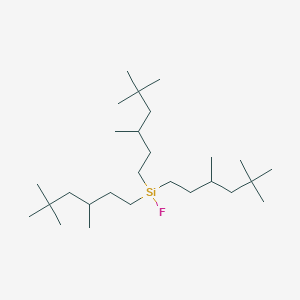
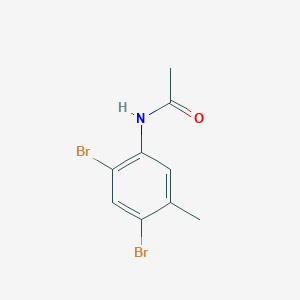
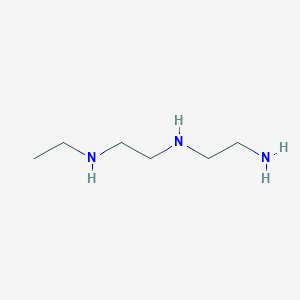
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
